

Spectroscopic Profile of 3-Chlorophenylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	3-Chlorophenylhydrazine	
	hydrochloride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorophenylhydrazine hydrochloride** (CAS No: 2312-23-4), a key intermediate in pharmaceutical and chemical synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these results.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for **3-Chlorophenylhydrazine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR Data



The 1 H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent. [1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.94 – 6.96	m	2H	Aromatic CH
7.09	d	1H	Aromatic CH
7.29 – 7.31	t	1H	Aromatic CH
7.40 – 7.42	d	1H	Aromatic CH
8.01	s (broad)	1H	NH
10.47	d (broad)	3H	NH ₃ +

¹³C NMR Data

Due to the limited availability of experimental ¹³C NMR data for **3-Chlorophenylhydrazine hydrochloride** in publicly accessible databases, a predicted spectrum was generated to provide an estimated profile of the carbon resonances. These predictions are based on computational models and serve as a reference guide.

Predicted Chemical Shift (ppm)	Assignment
149.5	C-N
133.8	C-Cl
130.7	Aromatic CH
120.2	Aromatic CH
113.8	Aromatic CH
112.7	Aromatic CH

Infrared (IR) Spectroscopy



The IR spectrum provides information about the functional groups present in a molecule. The spectrum for **3-Chlorophenylhydrazine hydrochloride** was obtained using a Potassium Bromide (KBr) disc method.[1]

Wavenumber (cm ⁻¹)	Assignment
3142.2	N-H stretch
3024.4	Aromatic C-H stretch
2662.6	N-H stretch (ammonium salt)
1586.9	N-H bend
1507.9	Aromatic C=C stretch
1074.3	C-N stretch
887.5	C-H out-of-plane bend
768.3	C-H out-of-plane bend
685.0	C-Cl stretch
489.7	Skeletal vibrations

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.

Parameter	Value
Calculated m/z (M+H)+	142.5
Found m/z (M+H)+	143.3[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.



NMR Spectroscopy

Sample Preparation: A sample of **3-Chlorophenylhydrazine hydrochloride** (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: Bruker Avance 400 MHz spectrometer.
- ¹H NMR:
 - Frequency: 400 MHz
 - Solvent: DMSO-d6
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
- ¹³C NMR (Predicted):
 - Computational prediction was performed using standard cheminformatics software.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Disc Method):

- Approximately 1-2 mg of 3-Chlorophenylhydrazine hydrochloride was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

• Instrument: Fourier Transform Infrared (FTIR) Spectrometer.



· Mode: Transmission.

• Spectral Range: 4000-400 cm⁻¹.

• Resolution: 4 cm⁻¹.

• Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **3-Chlorophenylhydrazine hydrochloride** was prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

• Ionization Mode: Positive ion mode.

• Scan Range: m/z 50-500.

· Capillary Voltage: 3.5 kV.

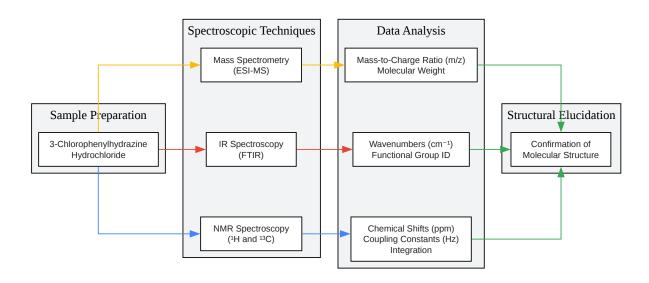
• Cone Voltage: 30 V.

• Source Temperature: 120 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Chlorophenylhydrazine hydrochloride**.





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Caption: Workflow for the spectroscopic analysis of **3-Chlorophenylhydrazine hydrochloride**.

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References

- 1. rsc.org [rsc.org]
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